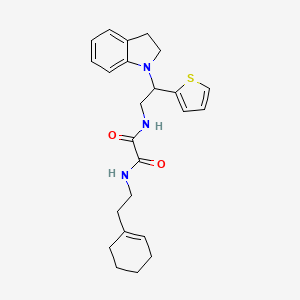![molecular formula C24H19N3O2S B2690783 N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 396719-75-8](/img/structure/B2690783.png)
N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide” is a complex organic molecule. It contains a benzamide group, a phenoxyphenyl group, and a dihydro-thieno-pyrazol group. These groups are common in many pharmaceuticals and could potentially have various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide group, a phenoxyphenyl group, and a dihydro-thieno-pyrazol group. The presence of these functional groups could influence the compound’s reactivity and interactions with biological targets .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzamide and pyrazole groups could potentially undergo various reactions, including nucleophilic substitution, condensation, and redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzamide group could increase its polarity and potentially its solubility in polar solvents .科学的研究の応用
Thiophene Derivatives in Heterocyclic Synthesis
Thiophene derivatives, including compounds structurally related to N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide, have been synthesized for applications in heterocyclic synthesis. These compounds serve as precursors in developing pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, showcasing their versatility in synthesizing a broad range of heterocyclic compounds with potential pharmaceutical applications (Mohareb et al., 2004).
Anticancer Evaluation of Pyrazole Derivatives
New pyrazole derivatives have been designed as inhibitors of cell cycle kinases, with their synthesis process optimized for environmental sustainability. These compounds exhibit modest apoptotic effects in human cancer cells, highlighting their potential as anticancer drugs. Specifically, certain pyrazolyl thiourea derivatives have shown promising results in inducing apoptosis and affecting cell cycle progression in cancer models (Nițulescu et al., 2015).
Antihypertensive Activity of Benzamide Derivatives
The synthesis and antihypertensive activity of novel benzamides, including 7-(substituted benzamido)-6-hydroxythieno[3,2-b]pyrans, have been explored. These compounds act as potassium channel activators, with certain substitutions on the thiophene ring significantly enhancing their potency. This research underscores the therapeutic potential of structurally similar benzamide derivatives in hypertension management (Sanfilippo et al., 1993).
Novel Pyrazoline as Fluorescent Chemosensor
Pyrazoline derivatives have been synthesized and investigated for their photophysical properties, with applications as fluorescent chemosensors for metal ion detection. These compounds demonstrate positive solvatochromism and can be used as probes to determine critical micelle concentrations of surfactants, offering a novel approach for detecting Fe3+ ions in solutions (Khan, 2020).
Chemoselective N-benzoylation of Aminophenols
The N-benzoylation of aminophenols, yielding compounds of biological interest such as N-(2-hydroxyphenyl)benzamides, showcases chemoselective synthesis methods. These products are of considerable interest for further applications in medicinal chemistry, highlighting the functional versatility of benzamide derivatives in synthesizing biologically active compounds (Singh et al., 2017).
作用機序
Target of Action
Similar compounds have been found to interact with enzymes such as adenosine kinase and acetylcholinesterase . These enzymes play crucial roles in cellular processes, including signal transduction and neurotransmission.
Biochemical Pathways
Given the potential targets, it can be inferred that this compound may influence pathways related to signal transduction and neurotransmission .
Result of Action
Similar compounds have been found to exhibit anti-proliferative activities against certain cell lines , suggesting that this compound may have similar effects.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O2S/c28-24(17-7-3-1-4-8-17)25-23-21-15-30-16-22(21)26-27(23)18-11-13-20(14-12-18)29-19-9-5-2-6-10-19/h1-14H,15-16H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJRUCPFYRZUELB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)OC4=CC=CC=C4)NC(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

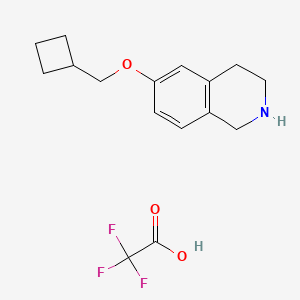
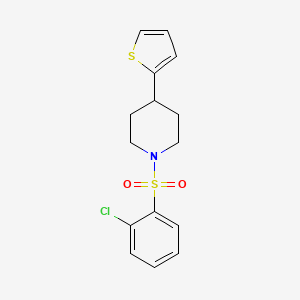
![7-(3-Methyl-4-nitrophenoxy)imidazo[1,2-a]pyridine](/img/structure/B2690704.png)
![4-[Tert-butyl-pyridin-4-yl-[2-(trifluoromethyl)phenyl]imino-lambda5-phosphanyl]oxy-3-methoxybenzaldehyde](/img/structure/B2690705.png)
![4-(4-Methylpyrazol-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2690710.png)
![2-((2-ethylphenyl)amino)-N-(3-methoxybenzyl)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2690711.png)
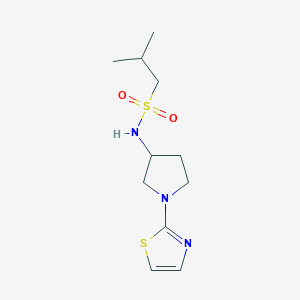
![1-{4-[(3,4,5-Trimethoxyphenyl)methyl]piperazin-1-yl}but-2-yn-1-one](/img/structure/B2690714.png)

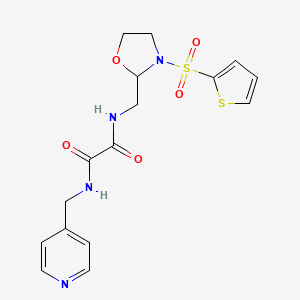
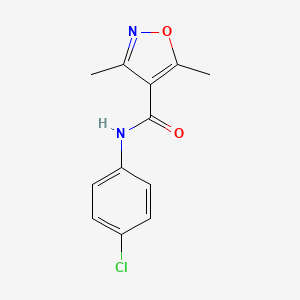
![N-(2,3-dimethylphenyl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2690720.png)
